OSS_128167

描述

OSS-128167 是一种新型的小分子抑制剂,专门靶向沉默信息调节蛋白 6 (SIRT6),它是哺乳动物沉默信息调节蛋白家族的成员。沉默信息调节蛋白是高度保守的蛋白质,其功能是作为 ADP 核糖基转移酶和 NAD+ 依赖性脱酰基酶。 OSS-128167 由于其抑制 SIRT6 的能力,在各种科学研究领域显示出巨大的潜力,而 SIRT6 与各种实体肿瘤、多发性骨髓瘤和其他疾病的发生和发展密切相关 .

准备方法

OSS-128167 的合成涉及多个步骤,从市售的起始原料开始。合成路线通常包括通过一系列化学反应(如酰胺键形成、酯化和环化)形成关键中间体。最终产物通过重结晶或色谱等纯化工艺获得。 OSS-128167 的工业生产方法尚未广泛报道,但它们可能涉及扩大实验室合成程序,同时确保化合物的纯度和一致性 .

化学反应分析

科学研究应用

OSS-128167 具有广泛的科学研究应用:

化学: 它被用作工具化合物来研究 SIRT6 在各种生化途径中的作用。

生物学: OSS-128167 用于研究 SIRT6 的生物学功能,包括其在 DNA 修复、端粒维持和代谢中的作用。

医学: 该化合物在癌症治疗中显示出潜力,特别是在使多发性骨髓瘤细胞对化疗敏感方面。它还通过抑制乙型肝炎病毒的转录和复制而表现出抗病毒特性。

作用机制

OSS-128167 通过选择性抑制 SIRT6 发挥作用。SIRT6 参与各种细胞过程,包括 DNA 修复、端粒维持和代谢调节。通过抑制 SIRT6,OSS-128167 可以调节这些过程,导致诸如组蛋白蛋白质乙酰化增加、基因表达改变和癌细胞对化疗敏感性增强等效应。 涉及的分子靶标和途径包括 PI3K/Akt/mTOR 信号通路和过氧化物酶体增殖物激活受体 α (PPARα) 通路 .

相似化合物的比较

与其他沉默信息调节蛋白抑制剂相比,OSS-128167 对 SIRT6 的高选择性是独一无二的。类似的化合物包括:

Sirtinol: 一种非特异性沉默信息调节蛋白抑制剂,靶向多个沉默信息调节蛋白家族成员。

EX-527: SIRT1 的选择性抑制剂,是沉默信息调节蛋白家族的另一个成员。

Tenovin-6: SIRT1 和 SIRT2 的抑制剂。OSS-128167 因其对 SIRT6 的特异性而脱颖而出,使其成为研究这种沉默信息调节蛋白的独特功能的宝贵工具.

生物活性

OSS_128167 is a selective inhibitor of SIRT6 (Sirtuin 6), a member of the sirtuin family of proteins known for their roles in regulating various biological processes, including DNA repair, metabolism, and inflammation. Recent studies have highlighted the compound's significant biological activities, particularly in the context of diabetes and viral infections.

This compound acts primarily by inhibiting SIRT6 activity, which has been implicated in various cellular processes:

- DNA Repair : SIRT6 is involved in DNA damage response mechanisms, particularly in base excision repair and the repair of double-strand breaks. Inhibition of SIRT6 by this compound can lead to impaired DNA repair processes, resulting in increased sensitivity to DNA-damaging agents .

- Inflammation and Oxidative Stress : this compound has been shown to exacerbate oxidative stress in high glucose-induced cardiomyocytes. It increases levels of inflammatory markers and reactive oxygen species (ROS), contributing to diabetic cardiomyopathy (DCM) by promoting apoptosis and fibrosis in cardiac cells .

- Antiviral Activity : The compound has demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV). This compound inhibits HBV transcription and replication both in vitro and in vivo, suggesting its potential as a therapeutic agent for HBV infection. This effect is mediated through the downregulation of SIRT6, which normally enhances HBV transcription .

In Vitro Studies

In vitro experiments using H9c2 cardiomyocyte cells showed that this compound treatment resulted in:

- Increased expression of fibrosis markers such as collagen-1 and TGF-β.

- Elevated levels of apoptosis-related proteins (Bax, Bcl-2, cleaved-PARP).

- Enhanced oxidative stress markers including MDA and caspase-3 activity .

In Vivo Studies

In vivo studies using STZ-induced diabetic mice revealed:

- Administration of this compound (20 or 50 mg/kg) exacerbated diabetes-induced cardiac dysfunction.

- Increased levels of inflammatory cytokines were observed post-treatment.

- The compound significantly reduced HBV DNA levels and viral RNA in HBV transgenic mice without causing notable hepatotoxicity .

Data Tables

Case Studies

- Diabetic Cardiomyopathy : A study demonstrated that OSS-128167 worsens cardiac outcomes in diabetic mice by promoting inflammation and oxidative stress, indicating its dual role as a potential therapeutic target and a risk factor for cardiac complications .

- Hepatitis B Virus Infection : Another study illustrated that OSS-128167 effectively inhibits HBV replication in animal models, suggesting its utility as an antiviral agent. The mechanism involves modulation of SIRT6 activity, which is crucial for viral transcription regulation .

属性

IUPAC Name |

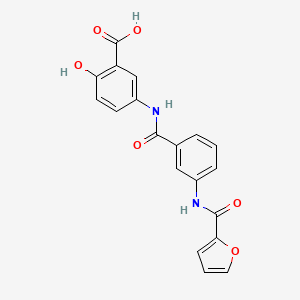

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWLEGCECXGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is OSS_128167 and what is its primary target?

A1: this compound (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.

Q2: How does this compound interact with SIRT6 and what are the downstream effects of this interaction?

A2: While the precise mechanism of interaction between this compound and SIRT6 requires further investigation, studies suggest that this compound inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:

- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that this compound can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]

- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, this compound was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []

- Suppression of HBV transcription and replication: Research suggests that this compound can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []

Q3: What are the potential therapeutic applications of this compound based on its observed effects in preclinical studies?

A3: Preclinical studies suggest that this compound holds therapeutic potential for:

- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that this compound exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]

- Hepatitis B: this compound has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []

Q4: Has this compound been tested in clinical trials for any disease indications?

A4: At present, there is no publicly available information regarding clinical trials involving this compound. Further research is needed to evaluate its safety and efficacy in humans.

Q5: Are there any known safety concerns or toxicities associated with this compound?

A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of this compound, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.

Q6: What is the role of SIRT6 in cell senescence and aging, and how does this compound impact this process?

A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while this compound, as a SIRT6 inhibitor, exacerbated the senescent process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。